1-[4-(Dimethylamino)benzoyl]azetidin-3-ol
Description
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring an azetidin-3-ol (a four-membered β-lactam ring with a hydroxyl group at position 3) core substituted at position 1 with a 4-(dimethylamino)benzoyl group. This structure combines the reactivity of the β-lactam ring with the electron-donating dimethylamino group, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZLLBKYUKDUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azetidin-3-ol Core
The azetidin-3-ol moiety is commonly prepared by:
- Starting from N-protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine.
- Hydrolysis and deprotection steps involving acid treatment (e.g., hydrochloric acid) to yield the free azetidin-3-ol.
- Extraction and purification by standard organic techniques (e.g., solvent extraction, drying over sodium sulfate, evaporation under reduced pressure).
Introduction of 4-(Dimethylamino)benzoyl Group
The 4-(dimethylamino)benzoyl moiety is introduced by acylation of the azetidin-3-ol or via nucleophilic substitution on suitable precursors.
- Acylation typically uses 4-(dimethylamino)benzoyl chloride or related activated derivatives.
- The reaction is performed in inert solvents such as dichloromethane or tetrahydrofuran.
- Base catalysts like triethylamine or sodium bicarbonate neutralize formed acids.
- Reaction temperatures range from 0°C to reflux, depending on the specific protocol.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Acylation | 4-(Dimethylamino)benzoyl chloride, base (Et3N), CH2Cl2, 0°C to RT, 12 h | Formation of benzoyl azetidin-3-ol |
| Work-up | Saturated NaHCO3 wash, drying over MgSO4 | Crude product |
| Purification | Silica gel chromatography (ethyl acetate/hexanes) | Pure compound, 70-80% yield (typical) |
Alternative Synthetic Routes
- Nucleophilic substitution using 3-amino-azetidines: The 3-amino-azetidine intermediates can be reacted with activated benzoyl derivatives under reflux in acetonitrile or alcohol solvents for 12-24 hours to afford the target compound.
- Reduction and oxidation steps: Some methods involve reduction of intermediates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran followed by oxidation steps using DMSO-based reagents to achieve the desired functionalization.
Detailed Research Findings and Reaction Optimization
Improved Azetidine Preparation Process
- The patented improved process for 3-amino-azetidines enhances the yield and scope of azetidine derivatives, which is crucial for synthesizing 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol.
- The process involves controlled acid hydrolysis, base neutralization, and solvent extractions to obtain high-purity azetidin-3-ol intermediates.
Reaction Monitoring and Purification
- Reaction progress is monitored by NMR analysis to ensure complete conversion.
- Purification often involves silica gel chromatography with mixed solvents (ethyl acetate and hexanes) to achieve high purity.
- Crystallization from suitable solvents (e.g., methyl tert-butyl ether) may be used to isolate hydrochloride salts or free bases.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azetidin-3-ol deprotection | 3 N HCl, stirring | Aqueous | RT | 1 hour | 64 | Extraction with ether, drying, vacuum |
| Acylation with 4-(Dimethylamino)benzoyl chloride | Base (Et3N), CH2Cl2 | CH2Cl2 | 0°C to RT | 12 hours | 70-80 | Work-up with NaHCO3, silica gel purification |
| Nucleophilic substitution | 3-amino-azetidine, activated benzoyl derivative | MeCN or EtOH | Reflux | 12-24 hours | Variable | Monitored by NMR, purification by chromatography |
| Reduction/Oxidation steps | LiAlH4 reduction, DMSO oxidation | THF, DMSO | Boiling point | Several hrs | Variable | For intermediate functional group transformations |
The preparation of This compound involves multi-step synthetic strategies centered on the efficient synthesis of the azetidin-3-ol core and subsequent introduction of the 4-(dimethylamino)benzoyl group. Improved synthetic methods provide enhanced yields and scalability, essential for pharmaceutical applications. Reaction conditions typically involve acid/base treatments, inert solvents, controlled temperatures, and purification by chromatography and crystallization. These methods are well-documented in patent literature and peer-reviewed sources, ensuring reliability and reproducibility.
Chemical Reactions Analysis
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group. Reagents such as alkyl halides or acyl chlorides are often used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and dimethylamino group play crucial roles in its biological activity. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol with key analogs:
Key Observations:
- In contrast, halogenated (e.g., 4-chlorobenzyl) or bulky (e.g., diphenylmethyl) substituents increase lipophilicity, which may improve membrane permeability .
- Ring Modifications: Replacement of the azetidin-3-ol core with a thiazolidinone ring (as in ) introduces a sulfur atom and a ketone, significantly altering reactivity and biological activity .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The dimethylamino group in the target compound may improve water solubility compared to halogenated or aryl-substituted analogs.
- Metabolic Stability: Azetidin-3-ol derivatives are prone to ring-opening under acidic conditions, but substitution with electron-donating groups (e.g., dimethylamino) could mitigate this .
Biological Activity
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation modulation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 220.27 g/mol
The structure features a benzoyl group attached to an azetidine ring, with a dimethylamino substituent that enhances its solubility and potential interaction with biological targets.
This compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways crucial for tumor growth and survival.
- Anti-inflammatory Effects : The dimethylamino group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptosis in cancer cells, potentially through the activation of caspase pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Demonstrated notable antitumor effects in xenograft models, reducing tumor growth. |
| Inflammatory Response Modulation | Significant decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) in LPS-induced models. |
| Kinase Inhibition | Potential inhibition of key kinases involved in cancer cell proliferation. |
Case Study 1: Antitumor Activity
In a study involving malignant pleural mesothelioma (MPM), this compound was administered in a xenograft model. Results indicated reduced tumor growth compared to control groups, with histological analysis confirming decreased proliferation markers (Ki67) and increased apoptosis (TUNEL assay).
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of this compound using an LPS-induced inflammation model. Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting potential applications in treating chronic inflammatory conditions.
Q & A
Basic: What are the established synthetic routes for 1-[4-(dimethylamino)benzoyl]azetidin-3-ol, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves coupling 4-(dimethylamino)benzoyl chloride with azetidin-3-ol under basic conditions. Key steps include:
- Reagents: Use a base like triethylamine or sodium hydride to deprotonate azetidin-3-ol, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) are preferred to stabilize intermediates .
- Temperature: Reactions are conducted at 0–25°C to minimize side reactions like over-acylation or ring-opening of the azetidine .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
